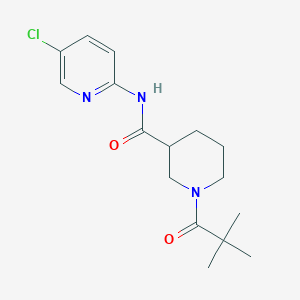
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the Jumonji C domain-containing histone demethylases (JMJD3) and ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX). This compound has been shown to have potential applications in scientific research, particularly in epigenetics and cancer research.
Wirkmechanismus
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide functions as a competitive inhibitor of JMJD3 and UTX, binding to the active site of these enzymes and preventing them from demethylating histone H3 lysine 27 (H3K27). This results in an accumulation of H3K27 methylation, which can lead to changes in gene expression and cellular differentiation.
Biochemical and Physiological Effects
Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide can induce differentiation of cancer cells, particularly in leukemia and neuroblastoma cell lines. It has also been shown to have anti-tumor effects in several cancer models, including breast cancer and glioblastoma. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to have anti-inflammatory effects, suggesting potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide is its specificity for JMJD3 and UTX, making it a valuable tool for studying the role of these enzymes in epigenetic regulation. However, its potency may also lead to off-target effects and toxicity, highlighting the importance of careful dosing and control experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide. One area of interest is the development of more potent and specific inhibitors of JMJD3 and UTX, which could lead to new therapeutic strategies for cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide, particularly in the context of different cell types and disease models. Finally, the development of new methods for delivering N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide to specific tissues or cells could enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(2-propyn-1-yloxy)aniline to form the final product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to be a potent inhibitor of JMJD3 and UTX, two histone demethylases that play important roles in epigenetic regulation. Inhibition of these enzymes can lead to changes in gene expression and cellular differentiation, making N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide a valuable tool for studying epigenetic mechanisms in various biological processes.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-9-21-15-6-3-13(4-7-15)18(20)19-14-5-8-16-17(12-14)23-11-10-22-16/h1,3-8,12H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIIDWQTLNIZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5291967.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)
![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)
![1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5291980.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B5291984.png)
![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5291993.png)

![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292011.png)
![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)

